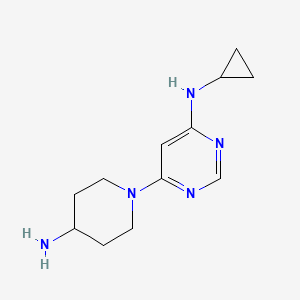
6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine
Übersicht
Beschreibung
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It has a density of 0.862 g/mL, a melting point of -7 °C, and a boiling point of 106 °C .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications and Synthesis
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) showed potent in vitro activity and acted as anti-inflammatory agents and antinociceptive agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of α-Aminophosphonates : Phosphomolybdic acid promoted Kabachnik–Fields reaction provided an efficient method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showing the versatility of pyrimidine derivatives in organic synthesis (P. S. Reddy et al., 2014).
5-HT1A Partial Agonists : Aminopyrimidine derivatives emerged as novel 5-HT(1A) agonists from a high-throughput screen, with modifications leading to improved compounds within the series, indicating their potential in treating disorders associated with the 5-HT1A receptor (Dounay et al., 2009).
Bifunctional Aromatic N-Heterocycles : The synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents demonstrated the importance of balancing hydrogen-bond donors and acceptors for developing supramolecular structures with potential applications in molecular recognition and self-assembly processes (Aakeröy et al., 2007).
Potential Therapeutic Applications
Anticancer Activities : Novel Mannich bases synthesized from pyridine-3-ylamine derivatives showed moderate cytotoxic activity against prostate cancer cell lines, illustrating the potential of pyrimidine derivatives as anticancer agents (Demirci & Demirbas, 2019).
Treatment of Alzheimer's Disease : Investigation of 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their multi-targeted Alzheimer's disease therapeutics potential revealed that these compounds could serve as multifunctional agents targeting cholinesterase, Aβ-aggregation, and β-secretase activities (Mohamed et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGAOBNIEDSLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azabicyclo[2.2.1]heptane-5,6-diol hydrochloride](/img/structure/B1487380.png)
![6-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1487381.png)
![{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride](/img/structure/B1487382.png)
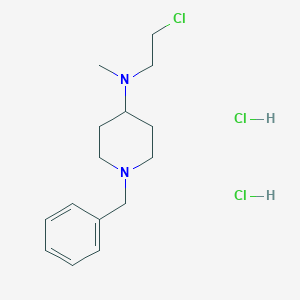
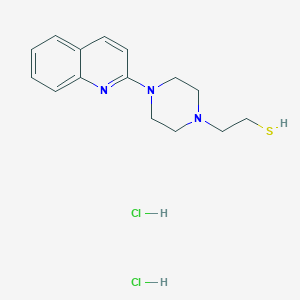
![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)
![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)
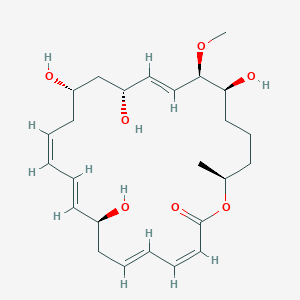

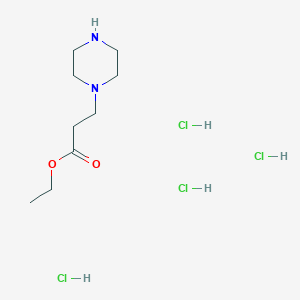
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
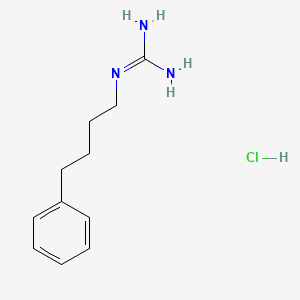
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
